

Application Notes and Protocols: Synthesizing MMP-Degradable Hydrogels with VPM Peptide

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Compound of Interest

Compound Name: *VPM peptide TFA*

Cat. No.: *B15597556*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.^[1] The development of hydrogels that can be degraded by MMPs offers a powerful tool for creating dynamic cellular microenvironments that mimic native tissue remodeling.^[2] These "smart" biomaterials are particularly valuable for applications in tissue engineering, regenerative medicine, and controlled drug delivery, as they allow for cell-mediated degradation and release of therapeutic agents.^{[3][4]} This document provides detailed protocols for the synthesis and characterization of MMP-degradable hydrogels using the VPM peptide, a sequence susceptible to cleavage by several MMPs, including MMP-1 and MMP-2.^{[5][6]}

VPM Peptide Specifications

The VPM peptide is a dithiol, protease-cleavable crosslinker.^[6] Its sequence has been shown to be effectively degraded by MMP-1, MMP-2, and collagenase.^[5]

Parameter	Value	Reference
Peptide Sequence	GCRDVPMMSMRGGDRCG	[5]
Cleavage Site	VPMS↓MRGG	[7]
Susceptible Proteases	MMP-1, MMP-2, Collagenase	[5] [6]

Experimental Protocols

Protocol 1: Synthesis of VPM-Crosslinked PEG-Norbornene (PEGNB) Hydrogel

This protocol describes the synthesis of an MMP-degradable hydrogel via a photo-initiated thiol-ene reaction between a PEG-norbornene (PEGNB) macromer and the VPM peptide crosslinker.

Materials:

- 8-arm PEG-Norbornene (PEGNB), 20 kDa
- VPM Peptide (GCRDVPMMSMRGGDRCG)
- Phosphate Buffered Saline (PBS), pH 6.0 and 7.4
- Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
- UV Lamp (365 nm)

Procedure:

- Prepare Stock Solutions:
 - Dissolve PEGNB (20 kDa) in PBS (pH 6.0) to a concentration of 192.4 mg/mL.[\[5\]](#)
 - Dissolve VPM peptide in PBS (pH 6.0) to a concentration of 190.9 mg/mL.[\[5\]](#)
 - Prepare a 0.05 wt% solution of LAP photoinitiator in PBS.[\[8\]](#)
- Prepare Hydrogel Precursor Solution:
 - For a 50% VPM cross-linked PEGNB hydrogel, mix 104.2 μ L of the PEGNB stock solution with 17.8 μ L of the VPM peptide stock solution.[\[5\]](#)
 - Adjust the total volume to 200 μ L with PBS (pH 6.0).[\[5\]](#)
 - Add the LAP photoinitiator to the precursor solution at a final concentration of 0.05 wt%.[\[8\]](#)

- Hydrogel Formation (Photopolymerization):
 - Pipette the desired volume of the hydrogel precursor solution into a mold.
 - Expose the solution to UV light (365 nm, 5 mW/cm²) for 10 minutes to initiate photopolymerization.[8]
 - After gelation, incubate the hydrogel in PBS (pH 7.4) overnight to allow it to swell and equilibrate.[8]

Protocol 2: Characterization of Hydrogel Mechanical Properties using Rheology

This protocol outlines the use of photo-rheology to measure the mechanical properties (storage modulus, G') of the synthesized hydrogels.[5]

Materials and Equipment:

- Synthesized VPM-crosslinked PEGNB hydrogel precursor solution
- Rheometer with a UV-activated setup (e.g., TA Discovery HR-3 hybrid rheometer)[5]

Procedure:

- Place the hydrogel precursor solution onto the rheometer stage.
- Initiate UV irradiation after 30 seconds and maintain it for 300 seconds.[5]
- Measure the storage modulus (G') during the UV exposure to monitor the crosslinking process and determine the final stiffness of the hydrogel.[5] The storage modulus is an indicator of the stiffness of the hydrogel.[5][9]

Protocol 3: MMP-Mediated Hydrogel Degradation Assay

This protocol describes how to assess the degradation of the VPM-crosslinked hydrogel in the presence of collagenase (an MMP).

Materials:

- Synthesized VPM-crosslinked hydrogel
- Collagenase solution (e.g., 25 nM in PBS, pH 7.4)
- PBS, pH 7.4
- Incubator at 37°C

Procedure:

- Place pre-weighed, swollen hydrogel samples into a multi-well plate.
- Add the collagenase solution to each well, ensuring the hydrogel is fully submerged. For control wells, add only PBS.
- Incubate the plate at 37°C.
- At predetermined time points, carefully remove the supernatant and weigh the remaining hydrogel to quantify the mass loss over time.
- (Optional) The supernatant can be collected for analysis of degradation products using techniques like MALDI-ToF mass spectrometry to identify the cleaved peptide fragments.[\[5\]](#)

Quantitative Data

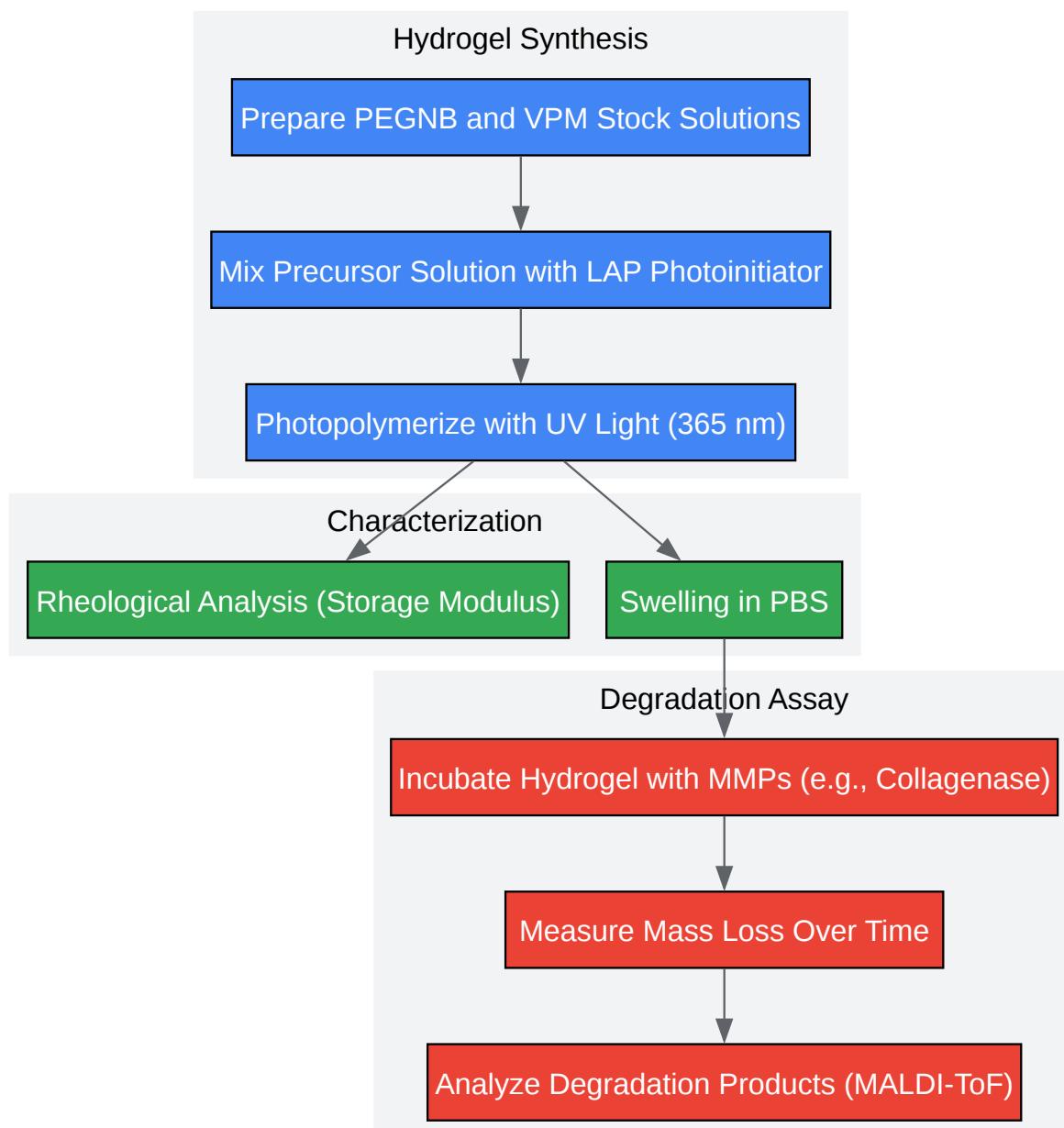
The mechanical properties of VPM-crosslinked hydrogels can be tuned by varying the degree of crosslinking.

Degree of Crosslinking	Storage Modulus (G') (Pa)	Reference
50%	198.6 ± 36.28	[5]
75%	968.5 ± 17.43	[5]
100%	4307 ± 377.9	[5]

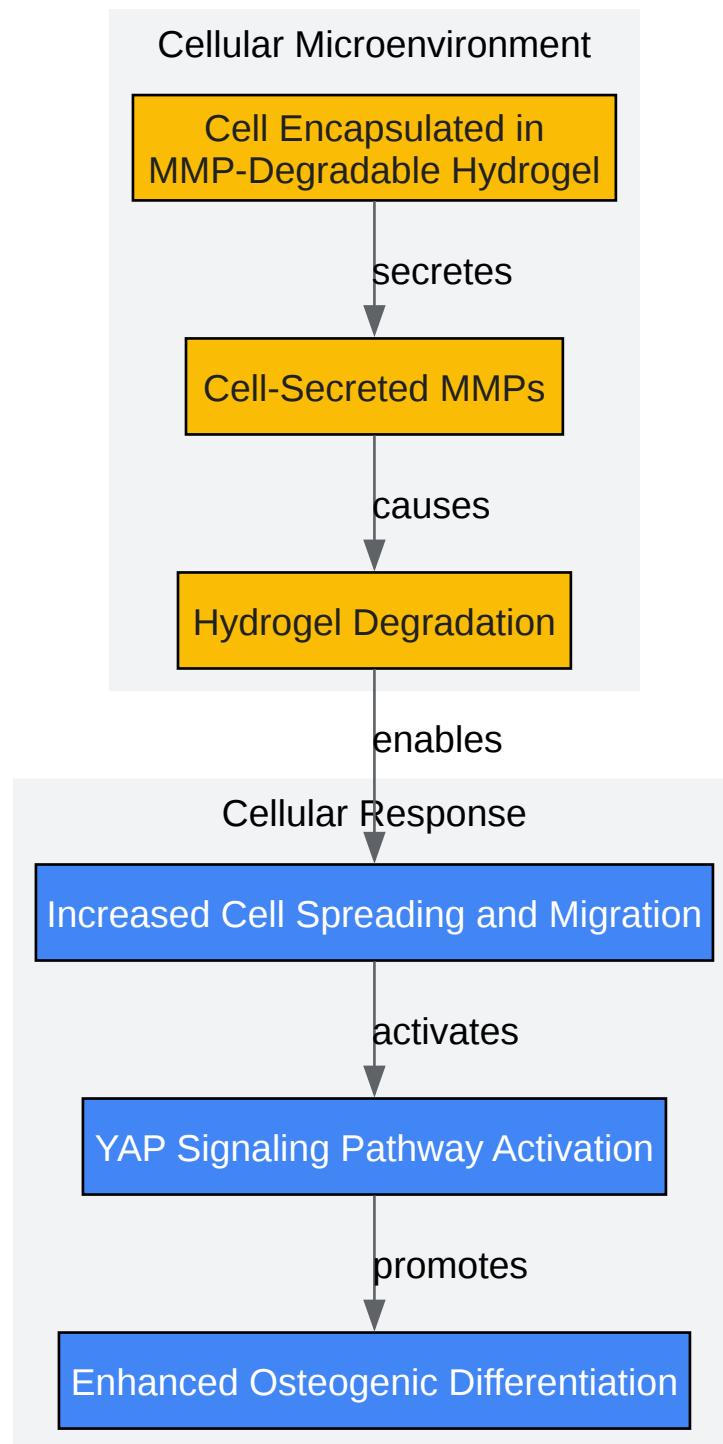
Visualizations

Experimental Workflow

Experimental Workflow for VPM-Hydrogel Synthesis and Characterization



YAP Signaling in MMP-Degradable Hydrogels

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